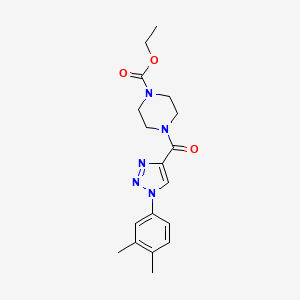

ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate

Description

This compound (ID: L524-0506) is a piperazine derivative featuring a 1,2,3-triazole moiety substituted with a 3,4-dimethylphenyl group at the 1-position and a carbonyl linker to the piperazine ring. The ethyl carboxylate group at the 1-position of piperazine enhances solubility and modulates pharmacokinetic properties. Its molecular formula is C₁₈H₂₃N₅O₃, with a molecular weight of 357.41 g/mol . The compound is structurally related to bioactive triazole-piperazine hybrids, which are explored for antimicrobial, anticancer, and CNS activities .

Properties

IUPAC Name |

ethyl 4-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-4-26-18(25)22-9-7-21(8-10-22)17(24)16-12-23(20-19-16)15-6-5-13(2)14(3)11-15/h5-6,11-12H,4,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUQKJMIVBPPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperazine derivatives often interact with central nervous system receptors. More research is needed to identify the specific targets of this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling

Biochemical Pathways

Piperazine derivatives are often involved in a wide range of biochemical pathways due to their interaction with various receptors

Pharmacokinetics

Piperazine derivatives are generally known for their water solubility and capacity for the formation of hydrogen bonds, which can influence their bioavailability.

Biological Activity

Ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate is a synthetic compound that incorporates a triazole moiety, known for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a piperazine ring linked to a triazole structure with a 3,4-dimethylphenyl group. The molecular formula is , and its molecular weight is approximately 448.52 g/mol. The presence of both electron-donating and electron-withdrawing groups enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N6O3 |

| Molecular Weight | 448.52 g/mol |

| LogP | 3.1389 |

| Polar Surface Area | 82.186 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity to enzymes or receptors. This compound may modulate enzyme activities or act as an inhibitor in various biochemical pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

- Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM have been reported for structurally related triazoles.

- Breast Cancer (T47D) : Compounds exhibited IC50 values of 27.3 μM and 43.4 μM against breast cancer cell lines .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. Ethyl derivatives have shown effectiveness against several bacterial strains, indicating potential as antimicrobial agents. The mechanism often involves disrupting cell wall synthesis or inhibiting key metabolic pathways in bacteria.

Anti-inflammatory Effects

Research indicates that certain triazole compounds exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

A notable study involved the synthesis and evaluation of various triazole derivatives alongside this compound. The results indicated that modifications on the phenyl ring significantly influenced biological activity:

- Modification with Halogens : Increased potency against cancer cell lines.

- Alkyl Substituents : Enhanced solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features and physicochemical properties of the target compound with analogues:

Key Observations :

- In contrast, methoxy groups (e.g., 3,4-dimethoxyphenyl ) donate electrons, improving solubility but reducing membrane permeability.

- Heterocycle Impact : Replacing triazole with oxadiazole alters hydrogen-bonding capacity and metabolic stability. Oxadiazoles are more resistant to enzymatic degradation but less polar than triazoles.

Key Observations :

- Pyrazole and triazole derivatives (e.g., ) exhibit antioxidant and antimicrobial properties, likely due to radical scavenging (DPPH) and membrane disruption.

- The target compound’s 3,4-dimethylphenyl group may enhance bioavailability compared to polar substituents (e.g., methoxy ), though specific activity data is lacking.

Key Observations :

- CuAAC offers regioselective triazole formation, critical for consistent bioactivity.

- Green solvents (e.g., K₂CO₃:glycerol DES ) improve sustainability but may require optimization for piperazine derivatives.

Physicochemical and Crystallographic Data

- Target Compound: No crystallographic data is provided, but piperazine derivatives often exhibit chair conformations with equatorial substituents .

- Analogues: 5e : Crystallizes in a monoclinic system with intermolecular hydrogen bonds (N–H⋯O). Oxadiazole derivative : Predicted π-π stacking due to planar oxadiazole and dimethoxyphenyl groups.

Key Observations :

- 3,4-Dimethylphenyl’s steric bulk may hinder crystal packing compared to smaller substituents (e.g., chloro ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.